BenchChemオンラインストアへようこそ!

N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

This 7‑N,N‑dimethyl analog eliminates the hinge‑binding H‑bond donor, redirecting selectivity toward kinases tolerating tertiary amines. Use it as a structurally matched CDK2 negative control (predicted >100‑fold potency loss vs 7‑NH₂) or as a metabolically stable, CNS‑MPO‑compliant reference (TPSA ~42.3 Ų, zero HBD) for BBB permeability assays. Pair with the N‑benzyl analog (CAS 877801‑13‑3) to validate oxidative metabolism resistance.

Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
Cat. No. B5816032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC16H18N4
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC=CC=C3
InChIInChI=1S/C16H18N4/c1-11-10-14(19(3)4)20-16(17-11)15(12(2)18-20)13-8-6-5-7-9-13/h5-10H,1-4H3
InChIKeyHSGPTDYILXXHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: N,N,2,5-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine for Targeted Kinase and CNS Screening Libraries


N,N,2,5-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (C16H18N4, MW 266.34) is a fully substituted pyrazolo[1,5-a]pyrimidine featuring a tertiary N7‑dimethylamino group, a 3‑phenyl ring, and methyl substituents at C2 and C5. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure for ATP‑competitive kinase inhibition [1] and has yielded clinical candidates targeting CDK, Tie‑2, and Pim kinases. This compound is catalogued primarily within commercial screening collections, and its substitution pattern is distinct from the 7‑NH₂ analogues that dominate the majority of published kinase inhibitor patents [2]. Because commercial vendors are the principal source of this compound, procurement decisions hinge on orthogonal analytical validation (NMR, HPLC, MS) rather than on inferred biological activity from unverified sources.

Why N,N,2,5-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Common 7-Amino or Des-Methyl Analogs


The pyrazolo[1,5-a]pyrimidine class exhibits extreme sensitivity to substitution at the 7‑position. The majority of characterized inhibitors bear a primary amine (‑NH₂) that donates a critical hinge‑binding hydrogen bond to the kinase active site [1]. N,N‑dimethylation eliminates both hydrogen‑bond donor capacity and sterically shields the C7‑N bond, fundamentally altering the pharmacophore and potentially redirecting selectivity toward kinases that accommodate a tertiary amine or toward non‑kinase targets such as GPCRs. Simultaneously, the 2‑ and 5‑methyl groups influence planarity and hydrophobic packing, meaning that des‑methyl or mono‑methyl analogs cannot replicate the same conformational ensemble. Without direct comparative data, these structural features imply that procurement of any generic pyrazolo[1,5-a]pyrimidine surrogate risks irrelevant biological readouts .

Quantitative Differentiation Evidence for N,N,2,5-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


N7-Dimethylamino vs. Primary Amine: Hydrogen-Bond Donor Count and Topological Polar Surface Area

Computed physicochemical descriptors reveal that N,N-dimethylation at C7 eliminates one hydrogen-bond donor (HBD) relative to the 7-NH₂ analog 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. The target compound has 0 HBD; the comparator has 1 HBD. Topological Polar Surface Area (TPSA) decreases from approximately 56.2 Ų (7-NH₂) to 42.3 Ų (7-NMe₂), a reduction of ~25%, which is expected to enhance passive membrane permeability. These values are calculated using the fragment-based method of Ertl et al. [1]. The comparator TPSA is derived from the ChemSpider entry for 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine .

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

N7-Dimethylamino Substitution Eliminates Key Kinase Hinge-Binding Interaction: Class-Level SAR Inference

In the pyrazolo[1,5-a]pyrimidine CDK2 inhibitor series exemplified in U.S. Patent 8,580,782, the 7-NH₂ group forms a conserved hydrogen bond with the hinge region (Leu83 backbone carbonyl). N,N-dimethylation ablates this donor interaction [1]. While no direct IC50 data exist for the target compound, the class-level SAR predicts >100-fold loss in CDK2 potency relative to the 7-NH₂ comparator compound 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (reported CDK2 IC50 ≈ 20 nM for a closely related 7-NH₂ analog in BindingDB [2]). This functional divergence may be advantageous for identifying off-kinase targets or isoform-selective profiles.

Kinase Selectivity ATP-Competitive Inhibition Structure-Activity Relationship

Absence of Metabolic N-Dealkylation Liability: In Silico CYP450 Site-of-Metabolism Prediction

A common metabolic soft spot in N-alkylpyrazolo[1,5-a]pyrimidines is oxidative N-dealkylation at the 7-amino substituent. N,N-dimethylamino groups are generally more resistant to CYP-mediated N-demethylation than N-ethyl or N-benzyl analogs due to electronic stabilization of the nitrogen lone pair [1]. The N,N,2,5-tetramethyl substitution pattern eliminates labile N-H and N-benzyl groups present in many comparator compounds such as N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877801-13-3) , predicting superior metabolic stability. No experimental microsomal stability data are available for the target compound.

Drug Metabolism CYP450 Stability In Silico ADME

Recommended Application Scenarios for N,N,2,5-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Structural Differentiation Evidence


CNS-Oriented Kinase Selectivity Screening Panels

Because the N,N-dimethylamino group reduces TPSA to ~42.3 Ų and eliminates hydrogen-bond donors—properties consistent with CNS drug-likeness—this compound is best utilized in broad kinase selectivity panels (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) at 1–10 µM to identify kinases that tolerate a tertiary amine at the hinge region. The 100-fold predicted loss of CDK2 potency (Section 3, Evidence Item 2) means it should not be used as a CDK2 probe. Instead, procurement is warranted for laboratories seeking to differentiate their screening deck with a predicted CNS-permeable pyrazolo[1,5-a]pyrimidine that exhibits a selectivity profile orthogonal to the 7-NH₂ series [1].

Metabolic Stability Benchmarking in Hepatocyte Assays

The absence of N-dealkylation-prone benzyl or ethyl groups (Section 3, Evidence Item 3) positions this compound as a metabolically stable baseline in human or rodent hepatocyte stability assays. Researchers should procure this compound alongside its N-benzyl analog (CAS 877801-13-3) to experimentally validate the predicted metabolic advantage. A paired experimental design measuring intrinsic clearance in cryopreserved hepatocytes can confirm whether the N,N-dimethyl substitution confers the resistance to oxidative metabolism that is anticipated from CYP450 site-of-metabolism models [1].

Physicochemical Profiling for CNS Multiparameter Optimization (MPO) Scores

With a predicted TPSA of 42.3 Ų, zero HBD, and a molecular weight of 266.34 Da, this compound falls centrally within the CNS MPO desirability space (TPSA < 70 Ų, MW < 400). It can serve as a reference standard in physicochemical profiling cascades that include PAMPA-BBB, CHI(IAM) chromatography, and MDCK-MDR1 permeability assays. Procurement for such profiling enables direct, head-to-head comparison with 7-NH₂ and 7-N-alkyl analogs to generate the experimental BBB penetration data that are currently absent from the literature [1].

Negative Control for CDK2-Dependent Cellular Assays

Given the predicted >100-fold loss of CDK2 inhibitory activity relative to the 7-NH₂ analog (Section 3, Evidence Item 2), this compound is rationally deployed as a structurally matched negative control in CDK2-dependent cell proliferation assays (e.g., MCF-7, HCT-116). When tested alongside a validated CDK2 inhibitor analog at equimolar concentrations, it enables separation of CDK2-mediated pharmacology from off-target effects arising from the pyrazolo[1,5-a]pyrimidine scaffold itself [1].

Quote Request

Request a Quote for N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.